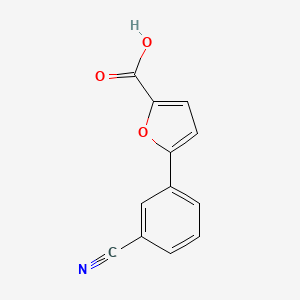
(2-(6-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(6-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone is a complex organic compound that features a pyridine ring, a phenyl group, and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(6-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is synthesized through a series of cyclization reactions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, which involves the use of a Lewis acid catalyst.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an amine precursor.
Final Coupling: The final step involves coupling the pyridine-phenyl intermediate with the pyrrolidine ring under specific reaction conditions, such as the use of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(6-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the ketone to an alcohol.
Substitution: The phenyl and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ketone may produce an alcohol.
Applications De Recherche Scientifique
(2-(6-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (2-(6-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-(6-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-2-yl)methanone: Similar structure but with a different position of the pyrrolidine ring.
(2-(6-Hydroxypyridin-2-yl)phenyl)(piperidin-3-yl)methanone: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(2-(6-Hydroxypyridin-2-yl)phenyl)(pyrrolidin-3-yl)methanone is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H16N2O2 |
|---|---|
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
6-[2-(pyrrolidine-3-carbonyl)phenyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C16H16N2O2/c19-15-7-3-6-14(18-15)12-4-1-2-5-13(12)16(20)11-8-9-17-10-11/h1-7,11,17H,8-10H2,(H,18,19) |
Clé InChI |
XLQMPAOVVJOJFC-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C(=O)C2=CC=CC=C2C3=CC=CC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


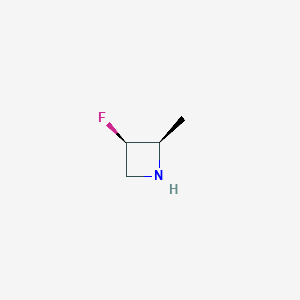
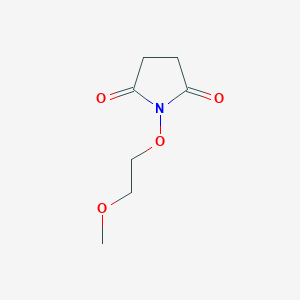

![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B15206217.png)
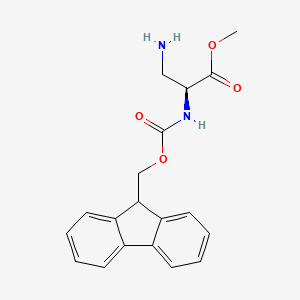
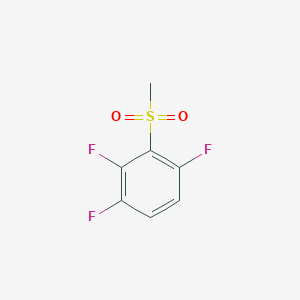
![N-(4-chlorophenyl)-N'-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea](/img/structure/B15206242.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanone](/img/structure/B15206243.png)
![6-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15206247.png)
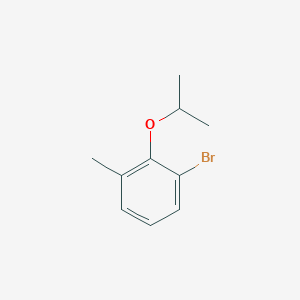
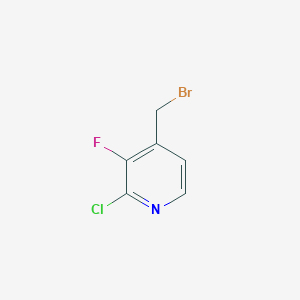
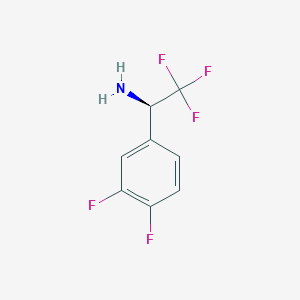
![(3aS,5R,6S,7S,7aS)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B15206281.png)
